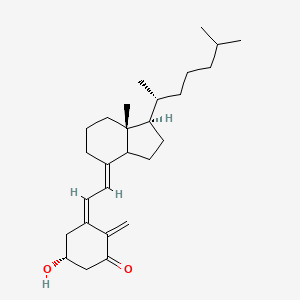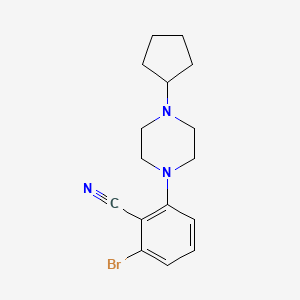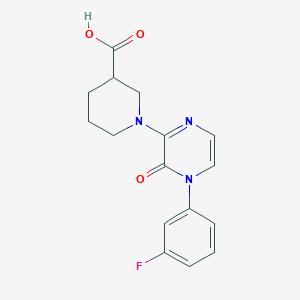
1-Keto-vitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Keto-vitamin D3 is a derivative of vitamin D3, which is essential for maintaining calcium and phosphorus balance in the body. This compound is formed through the oxidation of vitamin D3 and has been studied for its potential biological and pharmacological activities.
Preparation Methods
1-Keto-vitamin D3 can be synthesized through the oxidation of vitamin D3. The process involves the hydrogen abstraction followed by the addition of oxygen to form 1-hydroxy-vitamin D3, which is then dehydrated to produce this compound . Industrial production methods often involve the use of high-resolution mass spectrometry and other advanced analytical techniques to ensure the purity and stability of the compound .
Chemical Reactions Analysis
1-Keto-vitamin D3 undergoes various chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of vitamin D3 to form this compound.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: The compound can undergo substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 1-hydroxy-vitamin D3 and other oxidized derivatives .
Scientific Research Applications
1-Keto-vitamin D3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: The compound is studied for its role in calcium and phosphorus metabolism.
Mechanism of Action
The mechanism of action of 1-keto-vitamin D3 involves its interaction with the vitamin D receptor (VDR). When this compound binds to VDR, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D responsive elements in the DNA, modulating the transcription of genes involved in calcium and phosphate homeostasis . This mechanism is crucial for maintaining bone health and regulating immune responses.
Comparison with Similar Compounds
1-Keto-vitamin D3 is unique compared to other vitamin D derivatives due to its specific oxidation state. Similar compounds include:
1-Hydroxy-vitamin D3: An intermediate in the synthesis of this compound, known for its role in immune enhancement.
Vitamin D2 (Ergocalciferol): A plant-derived form of vitamin D, less potent than vitamin D3.
Vitamin D3 (Cholecalciferol): The most potent form of vitamin D, widely used in supplements.
This compound stands out due to its enhanced stability and specific biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H42O2 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
(3Z,5R)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C27H42O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-25,28H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25?,27-/m1/s1 |
InChI Key |
RWEWFLOJKACDKN-SVFGFYAWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)
![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)



![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)


